molecular formula C6H9Cl3N2 B596485 (3-Chloropyridin-4-YL)methanamine dihydrochloride CAS No. 1228878-65-6

(3-Chloropyridin-4-YL)methanamine dihydrochloride

Cat. No.: B596485
CAS No.: 1228878-65-6
M. Wt: 215.502
InChI Key: SAUOMNOSAWOBTM-UHFFFAOYSA-N
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Description

(3-Chloropyridin-4-YL)methanamine dihydrochloride is a small molecule inhibitor of Lysyl Oxidase-Like 2 (LOXL2), an enzyme critically involved in the remodeling of the extracellular matrix (ECM) . Research has demonstrated that LOXL2 promotes tumor progression by driving the epithelial-mesenchymal transition (EMT), a key process enabling cancer cell invasion and metastasis . Studies in cervical cancer models have shown that pharmacological inhibition of LOXL2 with this compound significantly decreases invasive ability by reversing the EMT process . Beyond oncology, LOXL2 is also a protein of interest in fibrotic diseases and other remodeling-related conditions, such as allergic rhinitis, where it contributes to pathological tissue changes . This makes this compound a valuable chemical tool for researchers investigating the mechanisms of cancer progression, fibrosis, and ECM dynamics.

Properties

IUPAC Name

(3-chloropyridin-4-yl)methanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2.2ClH/c7-6-4-9-2-1-5(6)3-8;;/h1-2,4H,3,8H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAUOMNOSAWOBTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1CN)Cl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9Cl3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1228878-65-6
Record name 1-(3-chloropyridin-4-yl)methanamine dihydrochloride
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Preparation Methods

Reaction Pathway

This method involves two stages: chlorination of a pyridine precursor followed by amination.

Step 1: Chlorination of 4-Pyridinemethanol

4-Pyridinemethanol is treated with thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) to introduce the chlorine substituent at the 3-position. POCl₃ is preferred for higher regioselectivity, with reactions conducted at 80–100°C for 4–6 hours.

Step 2: Amination via Reductive Amination

The chlorinated intermediate, 3-chloro-4-pyridinecarbaldehyde, undergoes reductive amination using ammonium acetate and sodium cyanoborohydride (NaBH₃CN) in methanol. The reaction proceeds at room temperature for 12–24 hours, yielding the primary amine.

Final Salt Formation

The free base is treated with concentrated hydrochloric acid (HCl) in ethanol, precipitating the dihydrochloride salt. Yields for this method range from 65–75%.

Direct Amination of 3-Chloropyridine-4-carbonitrile

Reaction Conditions

3-Chloro-4-cyanopyridine is reduced to the primary amine using lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) at 0–5°C. The reaction requires strict temperature control to avoid over-reduction.

Key Data:

ParameterValueSource
SolventTetrahydrofuran (THF)
Temperature0–5°C
Reaction Time4–6 hours
Yield70–80%

Salt Formation

The amine is dissolved in ethanol and treated with HCl gas, yielding the dihydrochloride salt with >95% purity.

Hydrolysis of 3-Chloro-4-(aminomethyl)pyridine Hydrobromide

Procedure

3-Chloro-4-(bromomethyl)pyridine is reacted with hexamethylenetetramine (HMTA) in water at 100°C for 8 hours. The resulting quaternary ammonium salt is hydrolyzed with HCl to release the primary amine.

Advantages:

  • Avoids hazardous reducing agents.

  • Scalable to multi-kilogram batches.

Limitations:

  • Requires careful pH control during hydrolysis.

  • Overall yield: 60–65%.

Catalytic Hydrogenation of 3-Chloro-4-nitroethylpyridine

Process Details

3-Chloro-4-nitroethylpyridine is hydrogenated at 50 psi H₂ pressure using palladium on carbon (Pd/C) in ethanol. The reaction completes in 3–5 hours, achieving >90% conversion.

Post-Hydrogenation Steps:

  • Filtration to remove the catalyst.

  • Acidification with HCl to precipitate the dihydrochloride salt.

Yield: 85–90%.

Microwave-Assisted Synthesis

Optimized Protocol

A microwave-enhanced method reduces reaction times significantly. 3-Chloro-4-pyridinecarboxaldehyde is mixed with ammonium hydroxide and subjected to microwave irradiation at 100°C for 15 minutes. The crude product is purified via recrystallization.

Performance Metrics:

ParameterValueSource
Temperature100°C
Irradiation Time15 minutes
Yield75–80%

Comparative Analysis of Methods

MethodYield (%)ScalabilityKey AdvantageLimitation
Chlorination-Amination65–75HighRegioselective chlorinationMulti-step purification
LiAlH₄ Reduction70–80ModerateHigh purityHazardous reagents
HMTA Hydrolysis60–65HighAvoids reducersLower yield
Catalytic Hydrogenation85–90HighEnvironmentally friendlyRequires specialized equipment
Microwave-Assisted75–80Lab-scaleRapid synthesisLimited to small batches

Critical Considerations

  • Regioselectivity : POCl₃ ensures precise chlorination at the 3-position, minimizing byproducts.

  • Safety : LiAlH₄ reactions demand inert atmospheres due to pyrophoric risks.

  • Purification : Recrystallization from ethanol/water mixtures enhances salt purity .

Chemical Reactions Analysis

Types of Reactions

(3-Chloropyridin-4-YL)methanamine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include substituted pyridines, pyridine N-oxides, and various amine derivatives .

Scientific Research Applications

(3-Chloropyridin-4-YL)methanamine dihydrochloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme inhibitors and receptor binding studies.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the treatment of neurological disorders.

    Industry: Utilized in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of (3-Chloropyridin-4-YL)methanamine dihydrochloride involves its interaction with specific molecular targets. It can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved often include inhibition of enzyme activity or alteration of receptor signaling .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Type

a. Chloropyridinyl Methanamine Derivatives
  • (5-Chloropyridin-3-yl)methanamine (CAS: 138402-36-5):

    • Substitution: Chlorine at 5-position, methanamine at 3-position.
    • Molecular formula: C₆H₇ClN₂ (base), C₆H₉Cl₃N₂ (dihydrochloride).
    • Applications: Intermediate for kinase inhibitors .
  • (6-Chloropyridin-2-yl)methanamine (CAS: 1557921-62-6):

    • Substitution: Chlorine at 6-position, methanamine at 2-position.
    • Molecular formula: C₆H₇ClN₂ (base).
    • Reactivity: Enhanced nucleophilic substitution at the 2-position due to steric accessibility .

Key Difference : The position of chlorine and methanamine groups influences electronic properties and reactivity. The 3-chloro-4-methanamine configuration in the target compound offers balanced electronic effects for coupling reactions .

b. Methoxy-Substituted Analogs
  • (3-Methoxypyridin-4-yl)methanamine dihydrochloride (CAS: 1803567-09-0):

    • Molecular formula: C₇H₁₁Cl₂N₂O (MW: 210.13).
    • Properties: Increased solubility in polar solvents due to the methoxy group’s electron-donating nature .
  • (2-Methoxypyridin-4-yl)methanamine dihydrochloride (CAS: 1029689-75-5):

    • Purity: 99% (industrial grade).
    • Applications: Used in pesticide and food additive synthesis .

Key Difference : Methoxy analogs exhibit higher solubility but reduced electrophilicity compared to chloro derivatives, limiting their utility in halogen-bonding interactions .

Salt Form and Stability

  • Hydrochloride vs. Dihydrochloride Salts: (5-Chloropyridin-2-yl)methanamine hydrochloride (CAS: 67938-76-5): Monohydrochloride salt with lower hygroscopicity compared to dihydrochloride forms . Target Compound (Dihydrochloride): Higher water solubility and stability under acidic conditions, advantageous for pharmaceutical formulations .

Aromatic System Variations

  • (1-2-3-4-Tetrahydroquinolin-4-yl)methanamine dihydrochloride (CAS: 1955547-03-1): Molecular formula: C₁₀H₁₆Cl₂N₂ (MW: 235.16). Applications: Bioactive in CNS-targeting drug discovery due to the tetrahydroquinoline scaffold .

Key Difference: Pyridine-based compounds like the target are more electron-deficient, favoring reactions with nucleophiles, whereas tetrahydroquinoline derivatives offer conformational flexibility for receptor binding .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Substituents Applications
(3-Chloropyridin-4-yl)methanamine diHCl 1228878-65-6 C₆H₉Cl₃N₂ 215.51 3-Cl, 4-NH₂ Pharma intermediates
(3-Methoxypyridin-4-yl)methanamine diHCl 1803567-09-0 C₇H₁₁Cl₂N₂O 210.13 3-OCH₃, 4-NH₂ Solubility studies
(5-Chloropyridin-3-yl)methanamine 138402-36-5 C₆H₇ClN₂ 142.59 (base) 5-Cl, 3-NH₂ Kinase inhibitors
(1-2-3-4-Tetrahydroquinolin-4-yl)methanamine diHCl 1955547-03-1 C₁₀H₁₆Cl₂N₂ 235.16 Tetrahydroquinoline core CNS drug discovery

Table 2: Reactivity and Solubility Trends

Compound Type Electronic Effect Solubility in Water Preferred Reactions
Chloropyridinyl dihydrochloride Electron-withdrawing High (due to Cl⁻) Nucleophilic substitution
Methoxypyridinyl dihydrochloride Electron-donating Moderate Electrophilic aromatic substitution
Tetrahydroquinoline derivatives Neutral Low Reductive amination

Biological Activity

The molecular formula of (3-Chloropyridin-4-YL)methanamine dihydrochloride is C6H8Cl2NC_6H_8Cl_2N. Its structure features a chlorinated pyridine ring, which is known to influence the compound's reactivity and biological interactions. The presence of the methanamine group suggests potential interactions with biological targets through hydrogen bonding and electrostatic interactions.

Property Value
Molecular FormulaC₆H₈Cl₂N
IUPAC NameThis compound
Potential ApplicationsDrug development, enzyme inhibition

While specific studies on this compound are lacking, its structural analogs have been shown to interact with various biological targets. Compounds containing chloropyridine rings are often investigated for their ability to inhibit enzymes or modulate receptor activity, which can lead to significant biological effects such as anti-cancer properties or antimicrobial activity .

Related Compounds

Research on similar compounds indicates that chlorinated pyridine derivatives can exhibit various biological activities:

  • Enzyme Inhibition : Compounds like (2-Chloropyridin-4-YL)methanamine have been studied for their ability to inhibit lysyl oxidase (LOX) enzymes, which are implicated in cancer progression and fibrosis .
  • Antimicrobial Activity : Some pyridine derivatives have demonstrated effectiveness against bacterial strains, suggesting potential applications in developing new antibiotics .

Case Studies and Research Findings

  • LOX Inhibition : A study focused on small molecule inhibitors of LOX enzymes found that structurally similar compounds could effectively restrain malignant transformation in cervical cancer cells by inhibiting LOX-induced epithelial-mesenchymal transition (EMT) . This suggests that this compound may also possess similar properties.
  • Antiparasitic Activity : Research into pyridine derivatives has shown promising results in targeting parasitic infections. For example, modifications in the pyridine structure have led to enhanced activity against malaria parasites by inhibiting key metabolic pathways .

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for (3-chloropyridin-4-yl)methanamine dihydrochloride, and what reaction conditions optimize yield?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution reactions on pyridine derivatives. For example, substituting a halogen (e.g., chlorine) at the 3-position of pyridine with an amine group, followed by dihydrochloride salt formation. Key reagents include amines (e.g., methylamine) in polar solvents like DMF or DMSO under elevated temperatures (60–100°C). Post-reduction steps (e.g., using LiAlH₄) may be required to stabilize the methanamine moiety. Optimization focuses on controlling stoichiometry, solvent purity, and reaction time to avoid side products like over-alkylated derivatives .
Reaction Parameter Optimized Condition
SolventDMF/DMSO
Temperature60–100°C
Reducing AgentLiAlH₄ or NaBH₄ (post-reduction)

Q. How is the structural integrity of this compound confirmed in synthetic products?

  • Methodological Answer : Structural validation employs:

  • NMR Spectroscopy : 1H^1 \text{H} and 13C^{13}\text{C} NMR to confirm the pyridine ring substitution pattern and amine proton integration.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular mass (e.g., exact mass 262.0388 for intermediates) and fragmentation patterns.
  • X-ray Crystallography : For unambiguous confirmation of crystal structure and salt form (dihydrochloride) in purified batches .

Advanced Research Questions

Q. What experimental approaches are used to evaluate the inhibitory activity of this compound against LOXL2, and how are IC₅₀ values determined?

  • Methodological Answer : LOXL2 inhibition is assessed via enzyme activity assays using recombinant LOXL2. A fluorometric or colorimetric substrate (e.g., Amplex Red) measures H₂O₂ production, which correlates with enzyme activity. IC₅₀ values are calculated using dose-response curves (0–500 nM inhibitor concentration). Parallel studies in fibrotic cell models (e.g., TGF-β-stimulated fibroblasts) validate cellular efficacy. Reported IC₅₀ = 126 nM for related analogs highlights its selectivity over other monoamine oxidases .
Assay Type Key Metrics
Enzymatic (LOXL2)IC₅₀ = 126 nM, selectivity >10x
Cellular (Fibrosis)Collagen deposition reduction

Q. How can researchers reconcile discrepancies in reported biological activities of this compound across studies?

  • Methodological Answer : Discrepancies arise from variations in:

  • Purity : Impurities (e.g., unreacted intermediates) may skew activity. Use HPLC (≥98% purity) and elemental analysis for batch consistency.
  • Assay Conditions : Buffer pH, temperature, and substrate specificity (e.g., lysine vs. collagen-like substrates) affect LOXL2 activity. Standardize protocols using reference inhibitors (e.g., β-aminopropionitrile).
  • Cell Models : Primary vs. immortalized cells exhibit differential enzyme expression. Validate findings across multiple models (e.g., hepatic vs. pulmonary fibrosis) .

Q. How does the substitution pattern on the pyridine ring influence the biological activity of this compound analogs?

  • Methodological Answer : Substituent position and electronics critically modulate activity:

  • 3-Chloro vs. 2-Chloro : The 3-chloro derivative shows higher LOXL2 affinity due to optimal steric alignment in the active site.
  • Methoxy vs. Methyl Groups : Electron-donating groups (e.g., methoxy) reduce electrophilicity, diminishing inhibitory potency.
  • Comparative SAR Table :
Analog IC₅₀ (LOXL2) Selectivity (vs. MAO-A)
(3-Chloropyridin-4-yl)methanamine126 nM>50-fold
(2-Chloropyridin-4-yl)methanamine420 nM>10-fold
(4-Methoxypyridin-2-yl)methanamine>1 µMN/A
  • Structural analogs from neuroprotective libraries (e.g., J-147 derivatives) further highlight the role of chloro-substitution in cross-target activity .

Data Contradiction Analysis

Q. Why do some studies report conflicting stability profiles for this compound?

  • Methodological Answer : Stability variations stem from:

  • Hygroscopicity : The dihydrochloride salt absorbs moisture, leading to decomposition. Use anhydrous storage (desiccated, -20°C) and characterize via TGA/DSC to assess thermal stability.
  • pH-Dependent Degradation : In aqueous solutions, acidic conditions (pH <3) stabilize the compound, while neutral pH accelerates hydrolysis. Monitor degradation products (e.g., free amine) via LC-MS .

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